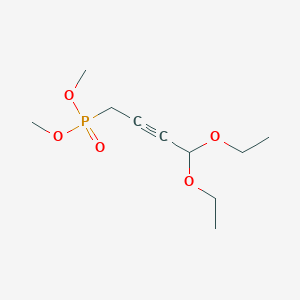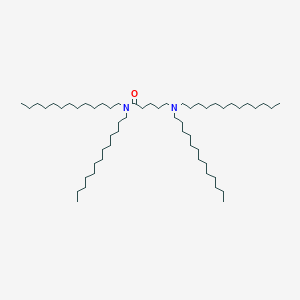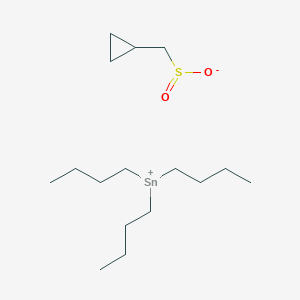
CID 78065417
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065417 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The preparation of CID 78065417 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in significant quantities.
Chemical Reactions Analysis
CID 78065417 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur when this compound reacts with nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pressure, and pH levels.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78065417 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used as a tool to investigate specific biochemical mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78065417 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
CID 78065417 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 91845008: This compound shares structural similarities with this compound but differs in its specific functional groups and properties.
CID 71298057: Another compound with a similar core structure but distinct chemical characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
Ge2Zn |
|---|---|
Molecular Weight |
210.6 g/mol |
InChI |
InChI=1S/2Ge.Zn |
InChI Key |
VYPKNRNVTWYDFB-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Ge].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)

silane](/img/structure/B14526637.png)


![Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione](/img/structure/B14526649.png)


![1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B14526663.png)

